molecular formula C21H31ClOS B14331727 2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one CAS No. 106315-63-3

2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one

Cat. No.: B14331727
CAS No.: 106315-63-3
M. Wt: 367.0 g/mol
InChI Key: GXOGGXXOUCFPHF-UHFFFAOYSA-N
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Description

2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one is an organic compound characterized by a cyclopentadecane ring substituted with a chloro group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Products include amines, thiols, or other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the original sulfide form.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the phenylsulfanyl group can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-(phenylsulfanyl)cyclohexanone: Similar structure but with a smaller cycloalkane ring.

    2-Chloro-2-(phenylsulfanyl)cyclododecanone: Similar structure but with a medium-sized cycloalkane ring.

    2-Chloro-2-(phenylsulfanyl)cyclooctadecanone: Similar structure but with a larger cycloalkane ring.

Uniqueness

2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one is unique due to its specific ring size, which can influence its chemical reactivity and biological activity. The presence of both chloro and phenylsulfanyl groups provides a versatile platform for various chemical modifications and applications .

Properties

CAS No.

106315-63-3

Molecular Formula

C21H31ClOS

Molecular Weight

367.0 g/mol

IUPAC Name

2-chloro-2-phenylsulfanylcyclopentadecan-1-one

InChI

InChI=1S/C21H31ClOS/c22-21(24-19-15-11-10-12-16-19)18-14-9-7-5-3-1-2-4-6-8-13-17-20(21)23/h10-12,15-16H,1-9,13-14,17-18H2

InChI Key

GXOGGXXOUCFPHF-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(=O)C(CCCCCC1)(SC2=CC=CC=C2)Cl

Origin of Product

United States

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